molecular formula C18H37N B8785762 1-Dodecylazepane CAS No. 20422-09-7

1-Dodecylazepane

Cat. No.: B8785762
CAS No.: 20422-09-7
M. Wt: 267.5 g/mol
InChI Key: GUSTUIJJPMXTTI-UHFFFAOYSA-N
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Description

1-Dodecylazepane is a nitrogen-containing organic compound featuring a seven-membered azepane ring (a saturated heterocycle with one nitrogen atom) substituted with a dodecyl (C₁₂H₂₅) chain at the 1-position. The closest compound referenced is dodecylamine (1-Dodecanamine), a primary aliphatic amine with a C₁₂ chain (CAS 124-22-1) . Given this discrepancy, the comparison below focuses on structurally or functionally related compounds from the evidence, supplemented by general chemical insights.

Properties

CAS No.

20422-09-7

Molecular Formula

C18H37N

Molecular Weight

267.5 g/mol

IUPAC Name

1-dodecylazepane

InChI

InChI=1S/C18H37N/c1-2-3-4-5-6-7-8-9-10-13-16-19-17-14-11-12-15-18-19/h2-18H2,1H3

InChI Key

GUSTUIJJPMXTTI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN1CCCCCC1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Dodecylamine (1-Dodecanamine)

  • Structure : Linear C₁₂H₂₅NH₂ (primary amine).
  • Properties and Uses :
    • Acts as a polymer additive .
    • Hazards include skin/eye irritation and environmental toxicity (Risk Phrases: R22, R52/53) .
  • Comparison to 1-Dodecylazepane :
    • Structural Differences : Dodecylamine lacks the cyclic azepane ring, reducing steric hindrance and altering solubility.
    • Reactivity : Primary amines (like dodecylamine) are more nucleophilic than cyclic amines (azepanes), affecting their applications in synthesis.
    • Applications : Dodecylamine’s linear structure favors surfactant use, while azepane derivatives may exhibit enhanced pharmacokinetic profiles in drug design.

Diphenylamine Analogs

  • Structure: Aromatic amines with two phenyl groups (e.g., tofenamic acid, a nonsteroidal anti-inflammatory drug) .
  • Comparison :
    • Aromatic vs. Aliphatic : Diphenylamines are rigid and planar, enabling π-π interactions in pharmaceuticals. This compound’s flexible aliphatic chain and cyclic structure may enhance membrane permeability.
    • Toxicity : Diphenylamine analogs like thyroxine (a hormone) have complex biological roles , whereas azepanes are less studied but may offer reduced toxicity compared to aromatic amines.

Benzodiazepines (e.g., Diazepam)

  • Structure : Fused benzene-diazepine ring with chlorine and methyl substituents (CAS 439-14-5) .
  • Comparison :
    • Ring Size and Function : Diazepam’s seven-membered diazepine ring includes two nitrogen atoms, critical for GABA receptor binding. This compound’s single nitrogen and lack of aromaticity limit CNS activity but may improve surfactant stability.
    • Hazards : Diazepam carries risks of dependence (R61) and acute toxicity (R22) , whereas azepanes with long alkyl chains may pose environmental risks (similar to dodecylamine) .

Data Table: Key Properties of Compared Compounds

Compound Structure Type CAS Number Key Applications Hazards (Risk Phrases)
This compound* Cyclic amine N/A Surfactants, drug design Not available
Dodecylamine Linear primary amine 124-22-1 Polymer additives R22 (harmful if swallowed)
Diphenylamine analogs Aromatic amines Varies Pharmaceuticals Varies (e.g., R68, endocrine disruption)
Diazepam Benzodiazepine 439-14-5 Anxiolytic, anticonvulsant R61 (teratogenic), R22

*Hypothetical compound; data inferred from structural analogs.

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